molecular formula C14H9F3 B3105833 9-(trifluoromethyl)-9H-fluorene CAS No. 1554-95-6

9-(trifluoromethyl)-9H-fluorene

Cat. No. B3105833
CAS RN: 1554-95-6
M. Wt: 234.22 g/mol
InChI Key: RYTRHIDLJVIYSI-UHFFFAOYSA-N
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Description

The trifluoromethyl group (CF3) is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its high electronegativity, lipophilicity, and excellent metabolic stability .


Molecular Structure Analysis

The trifluoromethyl group is a small, highly electronegative group. When attached to a molecule, it can significantly alter the molecule’s physical and chemical properties .


Chemical Reactions Analysis

Trifluoromethyl groups are often involved in various chemical reactions. For example, they can participate in radical trifluoromethylation, a process that involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate .


Physical And Chemical Properties Analysis

Trifluoromethyl groups can significantly alter the physical and chemical properties of a molecule. They can increase a molecule’s lipophilicity and metabolic stability, making the molecule more resistant to metabolic degradation .

Scientific Research Applications

Polymer Synthesis and Application

  • Polyfluorenes Without Monoalkylfluorene Defects : Innovations in the synthesis of polyfluorenes have been developed to minimize green emission attributable to fluorenone formation in light-emitting devices. By eliminating defects in the monomer synthesis, devices exhibit improved performance with minimal undesirable emissions (Cho et al., 2007).

Chemical Synthesis and Structural Analysis

  • Regioselectivity in Organic Reactions : Research on 9H-fluoren-9-imines and their reactions with difluorocarbene shed light on the regioselectivity and product formation, enhancing our understanding of the cycloaddition reactions involving fluorene derivatives (Novikov et al., 2006).

Materials for Electronic and Optical Devices

  • Blue-Emitting Polymers for Explosives Detection : A series of blue-emitting silafluorene–fluorene copolymers have been synthesized, exhibiting potential for explosives detection through a fluorescence-quenching mechanism. These materials combine high quantum efficiency with selectivity towards nitrate ester-based explosives (Sanchez & Trogler, 2008).

Advanced Materials and Functional Applications

  • Functional Materials Containing Fluorene Structures : Studies on fluorene compounds have explored their electronic properties, UV-Vis spectra, thermal stability, and reactivity. These materials have found applications in photosensitive and OLED materials, improving the performance of devices and offering new functionalities (Wang Ji-ping, 2011).

Enhanced Photophysical Properties

  • Conjugated Polymers with Geminal Trifluoromethyl Substituents : Research into conjugated polymers incorporating geminal trifluoromethyl substituents has demonstrated improved photophysical properties and photooxidative stability, highlighting the utility of these materials in developing more durable and efficient electronic devices (Amara & Swager, 2006).

Mechanism of Action

The mechanism of action of trifluoromethyl-containing compounds can vary widely depending on the specific compound and its intended use. For example, some trifluoromethyl-containing compounds are used as antiviral agents, where they get incorporated into viral DNA during replication, leading to the formation of defective proteins and an increased mutation rate .

Future Directions

The use of trifluoromethyl groups in organic chemistry is a topic of ongoing research. They are increasingly being used in pharmaceuticals, agrochemicals, and materials due to their unique properties . Future research will likely continue to explore new synthesis methods, applications, and ways to mitigate any potential environmental or health impacts.

properties

IUPAC Name

9-(trifluoromethyl)-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3/c15-14(16,17)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTRHIDLJVIYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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